KC01
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Overview
Description
. This compound has shown significant potential in scientific research due to its ability to inhibit specific enzymes and modulate lipid signaling pathways.
Preparation Methods
The synthesis of KC01 involves the formation of a beta-lactone ring, which is a crucial structural component for its biological activity. The synthetic route typically includes the following steps:
Formation of the oxetane ring: This involves the cyclization of a suitable precursor to form the oxetane ring.
Introduction of the tridecyl group: This step involves the addition of a tridecyl group to the oxetane ring.
Formation of the hexanamide moiety: This involves the reaction of the oxetane intermediate with a suitable amine to form the hexanamide moiety.
Chemical Reactions Analysis
KC01 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives, although this is less common.
Substitution: this compound can undergo substitution reactions where functional groups on the molecule are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
KC01 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of phosphatidylserine lipase ABHD16A, which plays a role in lipid signaling pathways.
Biology: The compound is used to investigate the role of ABHD16A in various biological processes, including immune response and inflammation.
Medicine: this compound has potential therapeutic applications in treating diseases related to lipid metabolism and signaling, such as neuroinflammatory diseases.
Mechanism of Action
KC01 exerts its effects by covalently binding to the active site of phosphatidylserine lipase ABHD16A, thereby inhibiting its activity. This inhibition leads to a decrease in the levels of lysophosphatidylserines, which are signaling molecules involved in various biological processes. The molecular targets of this compound include the active site serine residue of ABHD16A, and the pathways involved include lipid signaling and immune response modulation .
Comparison with Similar Compounds
KC01 is unique in its selective inhibition of ABHD16A compared to other similar compounds. Some similar compounds include:
KC02: An inactive control probe that does not inhibit ABHD16A.
ML349: Another inhibitor of ABHD16A, but with different selectivity and potency profiles.
This compound stands out due to its high selectivity and potency in inhibiting ABHD16A, making it a valuable tool in scientific research.
Properties
IUPAC Name |
(6Z)-6-(2-oxo-4-tridecyloxetan-3-ylidene)hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-19(22(25)26-20)16-13-12-15-18-21(23)24/h16,20H,2-15,17-18H2,1H3,(H2,23,24)/b19-16- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBBAPPWVJEOMC-MNDPQUGUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1C(=CCCCCC(=O)N)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC1/C(=C/CCCCC(=O)N)/C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.